molecular formula C14H14N2O B1374072 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile CAS No. 1394042-68-2

4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile

Cat. No. B1374072
CAS RN: 1394042-68-2
M. Wt: 226.27 g/mol
InChI Key: KLCSOYSBIDXZQD-UHFFFAOYSA-N
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Description

“4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile” is a chemical compound with the CAS Number: 1394042-68-2 . It has a molecular weight of 226.28 . The compound is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(4-amino-1-naphthyl)oxy]butanenitrile . The InChI code for this compound is 1S/C14H14N2O/c15-9-3-4-10-17-14-8-7-13(16)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,10,16H2 .


Physical And Chemical Properties Analysis

The compound is in the form of an oil .

Scientific Research Applications

  • Fluorogenic Labeling in High-Performance Liquid Chromatography (HPLC) : A study by Gatti et al. (1990) explored the use of a compound similar to 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile for fluorogenic labeling in HPLC. This technique was applied to analyze biologically important thiols in pharmaceutical formulations, highlighting its utility in sensitive detection methods (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

  • Synthesis of Amino-Butanenitriles : Research by D’hooghe et al. (2007) demonstrated a novel method for synthesizing 4-(N,N-bis(arylmethyl)amino)-2-butenenitriles. This study provides insights into the regiospecific ring opening of aziridine derivatives, a process relevant to the synthesis of compounds like 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile (D’hooghe, Van Speybroeck, Van Nieuwenhove, Waroquier, & de Kimpe, 2007).

  • Lipase-Catalyzed Enantiomer Separation : Kamal et al. (2007) focused on the lipase-catalyzed enantiomer separation of compounds including 3-hydroxy-4-(tosyloxy)butanenitrile. This research is pertinent to the chiral separation of compounds, which can be important in the synthesis and study of similar nitrile-based compounds (Kamal, Khanna, & Krishnaji, 2007).

  • Synthesis of Electroactive Polymers : Kaya and Aydın (2012) explored the synthesis of electroactive polymers using a compound structurally related to 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile. Their work contributes to the understanding of how such nitrile derivatives can be used in the development of conductive materials (Kaya & Aydın, 2012).

  • Copolymerization and Optical Storage Applications : Meng et al. (1996) studied the copolymerization of similar nitrile derivatives, exploring their potential in photoinduced birefringence for optical storage applications. This research reveals the utility of such compounds in advanced material sciences (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-(4-aminonaphthalen-1-yl)oxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-9-3-4-10-17-14-8-7-13(16)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCSOYSBIDXZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OCCCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile

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